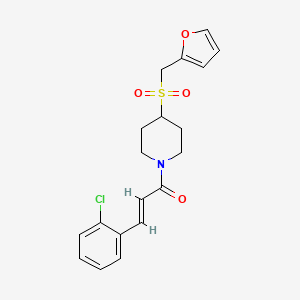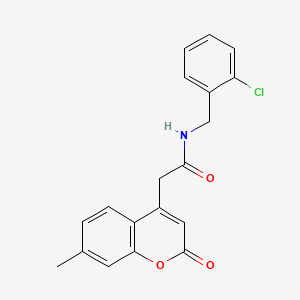
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a complex organic compound. It contains a coumarin moiety (2H-chromen-4-yl), which is a common structure in many natural products and drugs. The compound also has a chlorobenzyl group and an acetamide group .
Molecular Structure Analysis
The compound contains a coumarin core, which is a benzopyrone structure that consists of a benzene ring joined to a pyrone ring. The presence of the carbonyl group and the double bond in the pyrone ring may allow for conjugation, which can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group might enhance its solubility in polar solvents .科学的研究の応用
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including compounds with complex aromatic structures similar to N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, are of considerable interest due to their varied biological activities. These activities can range from antimicrobial to anti-inflammatory effects, depending on the specific substituents and structural configuration of the compound. The biological consequences of exposure to acetamide derivatives have been a subject of study to understand their potential therapeutic uses as well as their environmental impact (Kennedy, 2001).
Environmental Presence and Impact of Similar Compounds
Compounds with chlorobenzyl and chromen groups are often evaluated for their environmental presence and impact, especially in aquatic environments. The environmental toxicology of such materials, including their degradation products and their interactions with living organisms, is crucial for assessing their safety and ecological effects. Studies have shown that certain derivatives can be persistent in the environment, leading to potential bioaccumulation and toxicity concerns (Haman et al., 2015).
Pharmaceutical and Therapeutic Research
The structural motifs present in N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide are commonly found in pharmacologically active molecules. Research in this domain focuses on understanding the mechanisms of action, pharmacokinetics, and therapeutic potential of these compounds. For instance, ketamine, a compound with different structural features but relevant due to its pharmacological importance, has been extensively studied for its anesthetic, analgesic, and antidepressant properties. This illustrates the broader interest in novel compounds with unique structures for drug development (Peltoniemi et al., 2016).
Chemical Synthesis and Modification
Research on the chemical synthesis and modification of complex organic compounds, including those with chromen and acetamide functionalities, is fundamental for developing new materials with desired properties. Synthetic strategies may involve various coupling reactions, functional group transformations, and catalytic processes to achieve the target molecules with high selectivity and efficiency. Such synthetic methodologies are crucial for expanding the applications of these compounds in different scientific domains, including material science, pharmaceuticals, and biotechnology (Mazimba, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-11-13-4-2-3-5-16(13)20/h2-8,10H,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKKGADAVLSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)
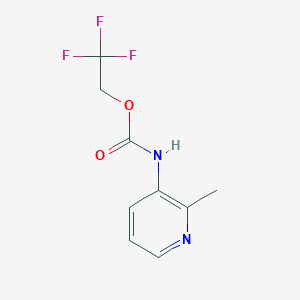
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B2681485.png)
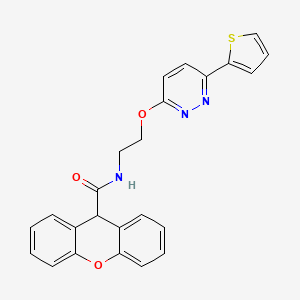
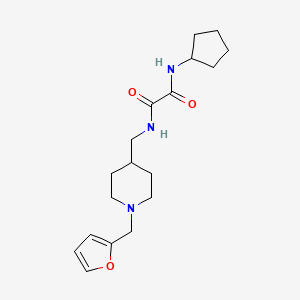
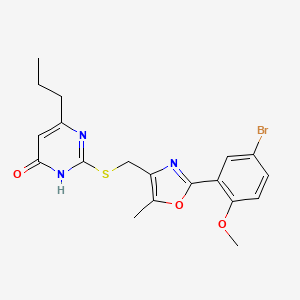
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
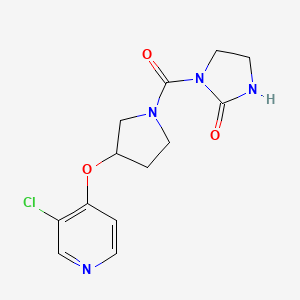
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)
